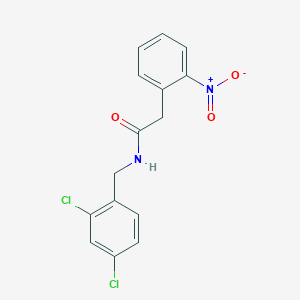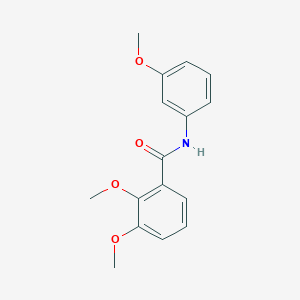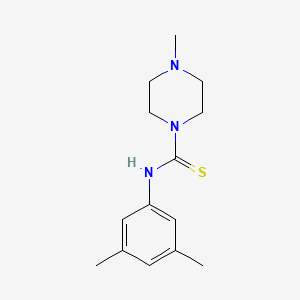
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide, commonly known as dichlorophen, is a chemical compound that has been extensively studied for its antimicrobial properties. It belongs to the class of organic compounds known as benzylamines and is widely used in the pharmaceutical industry. The compound has been found to be effective against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of dichlorophen involves the disruption of the cell membranes of microorganisms. The compound is believed to interact with the phospholipid bilayer of the cell membrane, causing it to become destabilized. This leads to the leakage of cellular contents and ultimately cell death. In addition to its effects on the cell membrane, dichlorophen has also been shown to interfere with the metabolic pathways of microorganisms, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dichlorophen has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial activity, the compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. This suggests that dichlorophen may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dichlorophen is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying these microorganisms. Additionally, the compound is relatively easy to synthesize and can be produced on a large scale, making it a cost-effective option for laboratory experiments.
One of the limitations of dichlorophen is its potential toxicity. The compound has been found to be toxic to certain cell types, including human red blood cells. This suggests that caution should be exercised when using dichlorophen in laboratory experiments, particularly those involving human cells.
Orientations Futures
There are a number of potential future directions for research on dichlorophen. One area of interest is the development of new antimicrobial agents based on the structure of dichlorophen. Researchers may also investigate the potential anti-inflammatory properties of the compound and its derivatives. Additionally, the toxicity of dichlorophen and its effects on human cells may be further studied to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of dichlorophen involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide. The synthesis of dichlorophen is a relatively simple process and can be carried out on a large scale, making it a cost-effective option for pharmaceutical companies.
Applications De Recherche Scientifique
Dichlorophen has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has been shown to inhibit the growth of these microorganisms by disrupting their cell membranes and interfering with their metabolic pathways. The antimicrobial activity of dichlorophen makes it a promising candidate for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVWUBSBBWQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)

![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)


